molecular formula C11H10N2O3 B1221679 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 60875-16-3

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1221679
CAS No.: 60875-16-3
M. Wt: 218.21 g/mol
InChI Key: CUGBBQWDGCXWNB-UHFFFAOYSA-N
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Description

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is an organic compound with the molecular formula C11H10N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with 4-carboxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ catalysts to accelerate the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-diabetic effects are attributed to its ability to modulate glucose metabolism and enhance insulin sensitivity. The compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid stands out due to its unique combination of a pyrazolone ring and a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

4-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-6-10(14)13(12-7)9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGBBQWDGCXWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044963
Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60875-16-3
Record name 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60875-16-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-
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Record name 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Record name 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
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Synthesis routes and methods I

Procedure details

From the reaction of p-hydrazinobenzoic acid and ethylacetoacetate, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzoic acid is obtained. Subsequent reaction with 2-methoxyaniline yields 4-(4,5-dihydro-4-(2-methoxyanilinomethylene)-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzoic acid, Mp >300° C.
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Synthesis routes and methods II

Procedure details

From the reaction of 4-hydrazinobenzoic acid and ethylacetoacetate, 4-(4,5-dihydro-5-oxo-3-methyl-1H-pyrazol-1-yl)-benzoic acid is obtained. Subsequent reaction with 2-ethylaniline yeilds 4-(4-(2-ethylanilinomethylene)-4,5-dihydro-5-oxo-3-methyl-1H-pyrazol-1-yl)-benzoic acid, Mp 291° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid identified as a potential hypoglycemic agent?

A1: This compound was identified through a computer-aided drug design approach leveraging Quantitative Structure Activity Relationship (QSAR) modeling and molecular connectivity studies. [] This method analyzes existing data on similar compounds to predict the biological activity of novel structures.

Q2: What is the proposed mechanism of action for the hypoglycemic effect of 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid?

A2: Research suggests that this compound primarily influences glucose metabolism by enhancing the body's response to an oral glucose load. [] In preclinical studies, it demonstrated a significant reduction in blood glucose levels, reaching normal glycemia in a timeframe comparable to tolbutamide, a known hypoglycemic drug. []

Q3: Beyond its hypoglycemic activity, has 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid been investigated for other applications?

A3: Interestingly, researchers have employed 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid as a derivatizing agent in analytical chemistry. [] Specifically, it has been utilized in conjunction with High-Performance Liquid Chromatography (HPLC) to quantify D-ribose levels in urine samples, particularly in the context of studying type 2 diabetes. [] This application highlights the compound's versatility beyond its initial pharmacological potential.

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